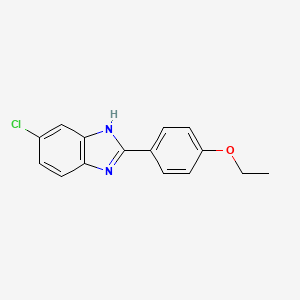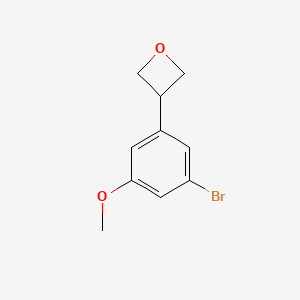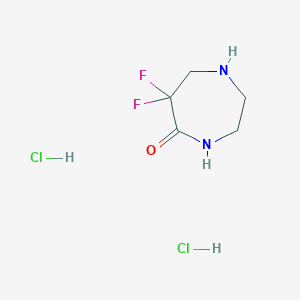
6,6-Difluoro-1,4-diazepan-5-one dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Difluoro-1,4-diazepan-5-one dihydrochloride is a chemical compound with the molecular formula C5H8F2N2O It is a derivative of diazepan, characterized by the presence of two fluorine atoms at the 6th position and a ketone group at the 5th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-1,4-diazepan-5-one dihydrochloride typically involves the fluorination of a diazepan precursor. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
6,6-Difluoro-1,4-diazepan-5-one dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of difluoro-diazepan oxides.
Reduction: Formation of 6,6-difluoro-1,4-diazepan-5-ol.
Substitution: Formation of various substituted diazepan derivatives depending on the nucleophile used.
科学的研究の応用
6,6-Difluoro-1,4-diazepan-5-one dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neurology.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
作用機序
The mechanism of action of 6,6-Difluoro-1,4-diazepan-5-one dihydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, altering their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.
6-Fluoro-1,4-diazepan-5-one: A similar compound with only one fluorine atom.
1,4-Diazepan-5-one: The non-fluorinated parent compound.
Uniqueness
6,6-Difluoro-1,4-diazepan-5-one dihydrochloride is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
特性
分子式 |
C5H10Cl2F2N2O |
|---|---|
分子量 |
223.05 g/mol |
IUPAC名 |
6,6-difluoro-1,4-diazepan-5-one;dihydrochloride |
InChI |
InChI=1S/C5H8F2N2O.2ClH/c6-5(7)3-8-1-2-9-4(5)10;;/h8H,1-3H2,(H,9,10);2*1H |
InChIキー |
ZWDCYBUAIISWCF-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)C(CN1)(F)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15216857.png)
![1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B15216867.png)
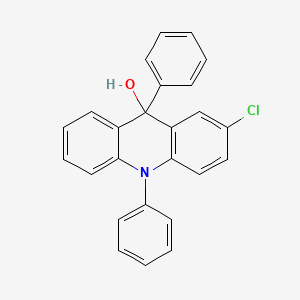
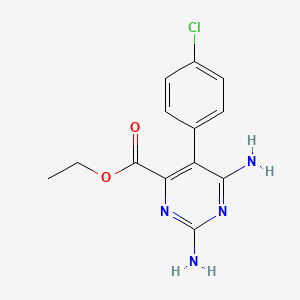
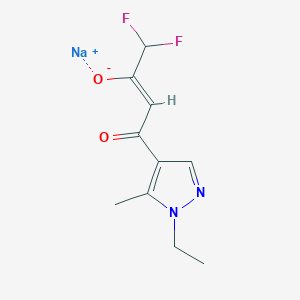
![{3-[(Acridin-9-yl)amino]-5-(hydroxymethyl)phenyl}carbamic acid](/img/structure/B15216890.png)
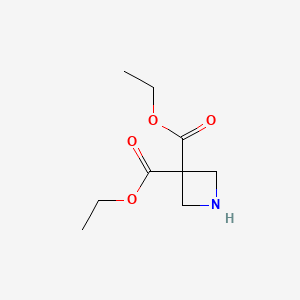
![8-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B15216901.png)
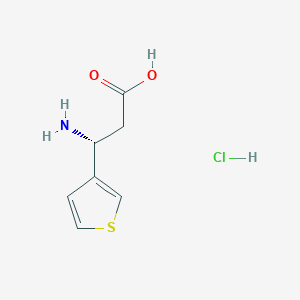
![3,3'-Methylenebis[4-(4-chlorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B15216904.png)
